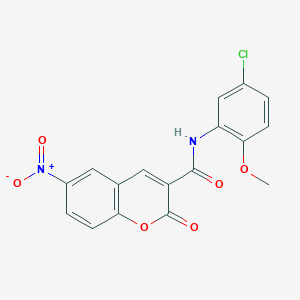![molecular formula C14H20N2O3S B3559930 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3559930.png)
1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE
Overview
Description
1-[4-(Phenylsulfonyl)piperazino]-1-butanone is an organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylsulfonyl)piperazino]-1-butanone typically involves the reaction of piperazine derivatives with phenylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl-piperazine intermediate. This intermediate is then reacted with butanone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylsulfonyl)piperazino]-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Phenylsulfonyl)piperazino]-1-butanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylsulfonyl)piperazino]-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Phenylsulfonyl)piperazino]-1-ethanol: Similar structure but with an ethanol moiety instead of butanone.
4-(Phenylsulfonyl)piperazine: Lacks the butanone group, making it less versatile in certain applications.
Uniqueness
1-[4-(Phenylsulfonyl)piperazino]-1-butanone is unique due to its combination of the phenylsulfonyl group and the butanone moiety, which provides distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-6-14(17)15-9-11-16(12-10-15)20(18,19)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFPTQUXUONJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3559864.png)
![N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzamide](/img/structure/B3559897.png)
![4-N,4-N-diethyl-1-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B3559900.png)

![(5E)-1-(4-chlorophenyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3559914.png)


![4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3559923.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-methoxyphenyl)acrylamide](/img/structure/B3559936.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-FURYLMETHYL)IMINO]METHYL}-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3559943.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3559947.png)
![3-{[1,1'-BIPHENYL]-2-YL}-1-(4-METHYLBENZENESULFONYL)UREA](/img/structure/B3559949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3559951.png)
